

Early Research on MTHFD2 Inhibition: A Technical Guide to Anti-Tumor Properties

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Compound of Interest		
Compound Name:	Mthfd2-IN-3	
Cat. No.:	B12399992	Get Quote

Note: This guide focuses on the foundational preclinical research of key early MTHFD2 inhibitors. Publicly available scientific literature did not yield specific data for a compound designated "Mthfd2-IN-3." Therefore, this document details the anti-tumor properties of well-characterized pioneering inhibitors such as LY345899, DS18561882, and TH9619, which have been instrumental in validating MTHFD2 as a viable cancer target.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism. This pathway provides the necessary building blocks for nucleotide and amino acid synthesis, which are in high demand in rapidly proliferating cancer cells.[1][2][3] Unlike its cytosolic counterpart MTHFD1, MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers, while its expression in healthy adult tissues is minimal.[1][2][4] This differential expression pattern makes MTHFD2 an attractive and promising target for cancer therapy, with the potential for a wide therapeutic window and reduced side effects.[1][5] Early research has focused on developing small molecule inhibitors to probe the function of MTHFD2 in cancer and to assess their potential as anti-neoplastic agents. This guide provides an in-depth overview of the initial findings related to the anti-tumor properties of these pioneering MTHFD2 inhibitors.

Quantitative Analysis of Inhibitor Potency and Efficacy



The initial characterization of MTHFD2 inhibitors involved determining their potency against the enzyme and their efficacy in cancer cell lines. The following tables summarize key quantitative data from early studies on prominent MTHFD2 inhibitors.

Table 1: Biochemical Potency of Early MTHFD2 Inhibitors

Compound	Target(s)	IC50 (nM)	Assay Type	Reference
LY345899	MTHFD1 & MTHFD2	96 (MTHFD1), 663 (MTHFD2)	Enzymatic Assay	[1][3]
DS18561882	MTHFD1 & MTHFD2	-	NAD(P)H-Glo Assay	[6]
TH9619	MTHFD1 & MTHFD2	-	Enzymatic Assay	[6]

Note: Specific IC50 values for DS18561882 and TH9619 from initial discovery papers were not consistently reported in the reviewed literature, which often presented them in the context of broader screening campaigns.

Table 2: In Vitro Anti-Proliferative Activity of MTHFD2 Inhibitors

Compound	Cell Line	Cancer Type	GI50 (nM)	Reference
DS18561882	Human Breast Cancer Cell Line	Breast Cancer	140	[7][8]

Table 3: In Vivo Anti-Tumor Efficacy of MTHFD2 Inhibitors



Compound	Xenograft Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
LY345899	Colorectal Cancer PDX	Colorectal Cancer	Not Specified	Significant inhibition of tumor growth and metastasis	[3]
DS18561882	Mouse Xenograft	Breast Cancer	30, 100, 300 mg/kg, BID	67% at 300 mg/kg	[5]

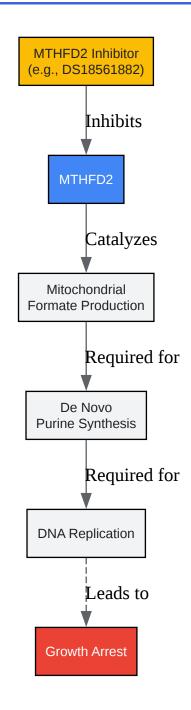
Signaling Pathways and Mechanisms of Action

MTHFD2 inhibition impacts several critical cellular processes, primarily by disrupting the supply of one-carbon units for biosynthesis. This leads to nucleotide depletion, replication stress, and ultimately, cancer cell death.

Mechanism of Action: MTHFD2 Inhibition

The primary mechanism of MTHFD2 inhibitors is the disruption of the mitochondrial one-carbon cycle. This leads to a depletion of formate, which is essential for purine synthesis in the cytoplasm. The lack of purines results in an inability to replicate DNA, causing cell cycle arrest and apoptosis.[1]





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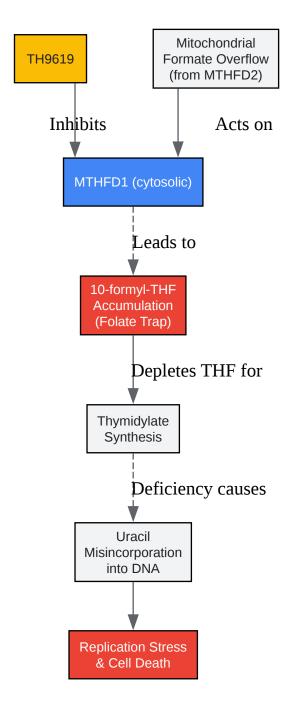
Caption: MTHFD2 Inhibition Pathway.

Mechanism of Action: Dual MTHFD1/2 Inhibition (TH9619)

The inhibitor TH9619 exhibits a more complex mechanism. While it can inhibit MTHFD2 in biochemical assays, in a cellular context, it primarily targets the cytosolic enzyme MTHFD1.[1]



[9][10] This leads to an accumulation of 10-formyl-THF, a phenomenon termed "folate trapping".[1][9][10] This trapping depletes the pool of tetrahydrofolate available for thymidylate synthesis, leading to the misincorporation of uracil into DNA, causing replication stress and cell death.[1]



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Caption: TH9619 "Folate Trap" Mechanism.



Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these foundational studies. Below are summaries of key experimental protocols employed in early MTHFD2 inhibitor research.

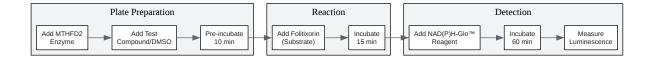
MTHFD2 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MTHFD2.

- Reagents and Materials:
 - Purified recombinant human MTHFD2 protein.
 - Substrate: Folitixorin.
 - Cofactor: NAD+.
 - Assay Buffer.
 - Test compound (e.g., Mthfd2-IN-3) at various concentrations.
 - NAD(P)H-Glo™ Detection Reagent.
 - 384-well microplate.
- Procedure:
 - Dilute MTHFD2 protein to a working concentration (e.g., 6.84 nM) in assay buffer.
 - \circ Add 2.5 μ L of the diluted enzyme to the wells of the microplate.
 - Pre-incubate the enzyme with the test compound or DMSO (vehicle control) for 10 minutes.[11]
 - Initiate the enzymatic reaction by adding 2.5 μL of 10 μM folitixorin.
 - After a 15-minute reaction time, add 5 µL of NAD(P)H-Glo[™] Detection Reagent to each well.[11]



- Incubate for 60 minutes to allow the signal to develop.[11]
- Measure luminescence using a plate reader.
- Calculate IC50 values using a suitable data analysis software (e.g., four-parameter logistic model).[11]



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Caption: MTHFD2 Biochemical Assay Workflow.

Cell Viability/Growth Inhibition (GI) Assay

This assay determines the effect of an inhibitor on cancer cell proliferation.

- Reagents and Materials:
 - Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer).
 - Complete cell culture medium.
 - Test compound at various concentrations.
 - Cell viability reagent (e.g., CellTiter-Glo®).
 - 96-well cell culture plates.
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.



- Treat the cells with a serial dilution of the test compound.
- Incubate for a specified period (e.g., 72 hours).
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure luminescence or absorbance to determine the number of viable cells.
- Calculate the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth.

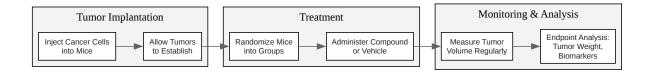
In Vivo Xenograft Tumor Model

This model assesses the anti-tumor activity of an inhibitor in a living organism.

- Materials:
 - Immunocompromised mice (e.g., BALB/c nude mice).[12]
 - Cancer cells (e.g., 2 x 10⁶ CRC cells) or patient-derived xenograft (PDX) tissue.[12]
 - Test compound formulated for in vivo administration.
 - Calipers for tumor measurement.
- Procedure:
 - Subcutaneously inject cancer cells into the flank of the mice.[12]
 - Allow tumors to grow to a palpable size.
 - Randomize mice into vehicle control and treatment groups.
 - Administer the test compound at specified doses and schedule (e.g., 300 mg/kg, BID, orally).[5]
 - Measure tumor volume regularly using calipers.



 At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
[12]



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Caption: In Vivo Xenograft Study Workflow.

Conclusion and Future Directions

The early research into MTHFD2 inhibitors has firmly established this enzyme as a critical node in cancer metabolism and a valid therapeutic target. The development of compounds like LY345899, DS18561882, and TH9619 has provided invaluable tools to dissect the role of one-carbon metabolism in cancer and has demonstrated promising anti-tumor activity in preclinical models.[1] These foundational studies have paved the way for the development of more potent and selective MTHFD2 inhibitors, some of which are advancing towards clinical trials. Future research will likely focus on identifying predictive biomarkers for inhibitor sensitivity, exploring combination therapies to overcome potential resistance mechanisms, and further elucidating the non-canonical roles of MTHFD2 in cancer biology.

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